molecular formula C14H8N2S3 B1669867 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 165190-76-1

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B1669867
CAS No.: 165190-76-1
M. Wt: 300.4 g/mol
InChI Key: XGERJWSXTKVPSV-UHFFFAOYSA-N
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Description

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of two thiophene rings attached to a benzo[c][1,2,5]thiadiazole core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole, also known as 4,7-dithiophen-2-yl-2,1,3-benzothiadiazole, is primarily used in the field of organic electronics, particularly in the development of organic photovoltaics and fluorescent sensors . Its primary targets are therefore the electronic and photophysical properties of these devices.

Mode of Action

This compound acts as an electron-accepting moiety in donor-acceptor (D-A) systems . It interacts with its targets by participating in charge transfer during light absorption, with electron density transferring from the donor groups to the benzothiadiazole (BTZ) group . This interaction results in changes to the optoelectronic and photophysical properties of the system .

Biochemical Pathways

It contributes to the generation of charge carriers in organic photovoltaics and influences the fluorescence properties in sensors .

Pharmacokinetics

It has a melting point of 128-129℃, a predicted boiling point of 482.1±35.0 °C, and a predicted density of 1.437±0.06 g/cm3 .

Result of Action

The action of this compound results in the modification of the optoelectronic and photophysical properties of the D-A system. This can lead to improved performance in organic photovoltaics and enhanced sensitivity in fluorescent sensors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, temperature, and the presence of other materials in the device. For instance, it is recommended to store the compound in a dark place, sealed and dry . Furthermore, the compound’s performance can be tailored by varying the donor groups while keeping the BTZ acceptor group the same .

Biochemical Analysis

Biochemical Properties

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions due to its unique electronic properties. It interacts with various enzymes and proteins, facilitating electron transfer processes. For instance, it has been observed to interact with cytochrome P450 enzymes, enhancing their catalytic activity. The nature of these interactions is primarily based on the electron-donating and accepting capabilities of this compound, which allows it to participate in redox reactions and stabilize reactive intermediates .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects the expression of genes involved in oxidative stress response, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in gene expression. For instance, this compound has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and reduce oxidative stress. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. Threshold effects have been noted, where the beneficial effects plateau and toxic effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels. This compound can modulate the activity of these enzymes, leading to changes in the metabolism of other compounds and affecting overall cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to accumulate in the mitochondria, where it exerts its effects on cellular respiration and energy production. The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria and the nucleus, where it interacts with mitochondrial proteins and DNA. This localization is directed by specific targeting signals and post-translational modifications that guide this compound to these compartments. The compound’s activity is modulated by its localization, affecting processes such as mitochondrial respiration and DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki coupling reaction makes it feasible for industrial production, provided that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific arrangement of thiophene rings and the benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic properties. This makes it particularly effective in applications requiring efficient charge transfer and fluorescence, setting it apart from other similar compounds .

Properties

IUPAC Name

4,7-dithiophen-2-yl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGERJWSXTKVPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327922
Record name 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165190-76-1
Record name 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to what is described by Kitamura et al. in “Chemistry of Material” (1996), Vol. 8, pages 570-578, for example, 4,7-di-2-thienyl-2,1,3-benzothia-diazole (DTB) can be prepared by reacting 4,7-dibromo-2,1,3-benzothiadiazole and tri-n-butyl(thien-2-yl)stannane, in the presence of tetrahydrofuran, at 66° C., for 3 hours. Bis(triphenylphosphine)palladium-(II)chloride [PdCl2(PPh3)2] is used as catalyst, in a quantity equal to 2 moles per 100 moles of 4,7-dibromo-2,1,3-benzothiadiazole. At the end of the reaction, the solvent is removed by evaporation at reduced pressure and the residue obtained is purified by elution on a silica gel chromatographic column using a mixture of methylene chloride/hexane (1/1 vol/vol) as eluent, obtaining 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DTB) with a yield equal to 82%.
[Compound]
Name
4,7-di-2-thienyl-2,1,3-benzothia-diazole
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Synthesis routes and methods II

Procedure details

An analogous process is described by Kim et al. in “Journal of Material Chemistry” (2008), Vol. 18, pages 5223-5229, in which 4,7-di-2-thienyl-2,1,3-benzothia-diazole (DTB) can be prepared by reacting 4,7-dibromo -2,1,3-benzothiadiazole and tri-n-butyl(thien-2-yl)stannane, in the presence of tetrahydrofuran, at 66° C., for 3 hours. Bis(triphenylphosphine)palladium-(II)chloride [PdCl2(PPh3)2] is used as catalyst. Also in this case, at the end of the reaction, the solvent is removed by evaporation at reduced pressure and the residue obtained is purified by elution on a silica gel chromatographic column using a mixture of methylene chloride/hexane (1/1 vol/vol) as eluent, obtaining 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DTB) with a yield equal to 88%.
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4,7-di-2-thienyl-2,1,3-benzothia-diazole
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Synthesis routes and methods III

Procedure details

A solution of 4,7-dibromobenzo[c][1,2,5]thiadiazole (3.0 g, 10.2 mmol) and thiophen-2-ylboronic acid (2.87 g, 22.4 mmol) in 150 mL of 1,2-dimethoxyethane and 50 mL anhydrous ethanol was carefully degassed by bubbling nitrogen through the solution. Next, 7.16 g (67.2 mmol) of sodium carbonate dissolved in 30 mL water was added. The resulting emulsion was degas sed, and the catalyst Pd(PPh3)4 (200 mg, 0.17 mmol) was added. Afterwards, the mixture was refluxed under nitrogen overnight. After removal of the organic solvent by reduced pressure, the mixture was poured into water (300 mL) and was extracted with chloroform (3×40 mL). The organic phase was washed with water (30 mL), dried over magnesium sulphate, and the solvent was removed in vacuo. Purification by flash silica gel column chromatography [hexane:chloroform=1:1 (v/v)] followed by recrystallization from hexane/dichloromethane (DCM) yielded orange crystals of TBT (2.6 g, 84.9%).
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3 g
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2.87 g
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150 mL
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50 mL
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7.16 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of DTBT?

A1: The molecular formula of DTBT is C14H8N2S3, and its molecular weight is 300.4 g/mol.

Q2: What are the key spectroscopic features of DTBT?

A2: DTBT exhibits characteristic UV-Vis absorption peaks indicative of its conjugated structure, with absorption maxima influenced by factors like solvent and aggregation state. [, , , ] Cyclic voltammetry studies reveal its amphoteric redox behavior, indicating suitability for both n- and p-doping processes. []

Q3: What is the thermal stability of DTBT?

A4: DTBT demonstrates good thermal stability, as evidenced by thermal gravimetric analysis (TGA) data. [] This stability makes it suitable for applications requiring elevated temperatures during processing or operation.

Q4: Can DTBT act as a catalyst?

A5: Research has shown that fulleropyrrolidine functionalized with DTBT (DTBT-C60) can act as an efficient and durable metal-free catalyst for the photoreduction of carbon dioxide (CO2) to carbon monoxide (CO). [] This catalytic activity stems from its enhanced light absorption, effective exciton dissociation, and restrained charge-carrier recombination.

Q5: How does the structure of DTBT contribute to its catalytic activity?

A6: The novel C60-chromophore dyad structure of DTBT-C60 allows for efficient utilization of solar light, crucial for driving the photoreduction of CO2. [] This structure promotes efficient exciton dissociation and limits charge-carrier recombination, both vital for sustained catalytic activity.

Q6: Have there been computational studies on DTBT?

A7: Yes, Density Functional Theory (DFT) calculations have been extensively employed to study DTBT and its derivatives. [, , , ] These calculations provide insights into electronic structures, optical properties, and charge transport characteristics, aiding in the rational design of novel materials.

Q7: How do DFT calculations help in understanding the properties of DTBT?

A8: DFT calculations reveal crucial information about DTBT, such as its frontier molecular orbitals (FMOs), energy levels (HOMO/LUMO), and absorption spectra. [, ] These calculations can predict factors like open-circuit voltage in solar cells and guide the selection of appropriate acceptors for optimal device performance.

Q8: How do structural modifications of DTBT affect its properties?

A9: Modifications to the DTBT core, such as incorporating fluorine atoms, thiophene spacers, or different alkyl side chains, significantly impact its optoelectronic properties, solubility, and photovoltaic performance. [, , , , ] For instance, introducing fluorine atoms can lower the energy levels and influence the morphology of blend films, affecting device parameters like open-circuit voltage.

Q9: What is the role of side chains in DTBT-based polymers?

A10: Side chains play a crucial role in determining the solubility, morphology, and charge transport properties of DTBT-based polymers. [, , ] Alkyl side chains with different branching points and lengths influence polymer aggregation, crystallinity, and ultimately, device performance.

Q10: How is DTBT used in organic solar cells?

A11: DTBT is widely used as a building block for electron-donating polymers in organic solar cells. [, , , ] These polymers are typically blended with fullerene derivatives or other acceptors to form a bulk heterojunction active layer. The choice of acceptor and processing conditions significantly impact the morphology and efficiency of the solar cell device.

Q11: What are the advantages of using DTBT in organic transistors?

A12: DTBT-based polymers exhibit promising charge transport properties, making them suitable for organic field-effect transistors (OFETs). [, ] The planar structure of DTBT facilitates close packing and promotes charge carrier mobility. Additionally, its solution processability allows for low-cost fabrication methods.

Q12: Are there any environmental concerns associated with DTBT?

A13: While DTBT itself has not been extensively studied for its environmental impact, research on similar organic semiconductors suggests potential concerns regarding their persistence and degradation in the environment. [] Further investigations are needed to assess the ecotoxicological effects of DTBT and develop strategies for responsible disposal and recycling.

Q13: What are the prospects for sustainable synthesis of DTBT?

A14: Researchers are actively exploring greener synthetic routes for DTBT and its derivatives. [, ] Direct arylation polymerization (DArP) has emerged as a promising alternative to traditional cross-coupling reactions, offering advantages like reduced waste generation and avoidance of toxic organotin reagents.

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